Cas no 1890166-83-2 (tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate)

tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- 1890166-83-2
- tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate
- EN300-1881532
- tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate
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- Inchi: 1S/C15H24N2O3/c1-10-6-7-11(13(18)9-16-5)8-12(10)17-14(19)20-15(2,3)4/h6-8,13,16,18H,9H2,1-5H3,(H,17,19)
- InChI Key: VFUKZOBDNUBYSH-UHFFFAOYSA-N
- SMILES: O(C(NC1=C(C)C=CC(=C1)C(CNC)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 280.17869263g/mol
- Monoisotopic Mass: 280.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 315
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.6Ų
- XLogP3: 1.6
tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1881532-0.1g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 0.1g |
$904.0 | 2023-09-18 | ||
Enamine | EN300-1881532-0.5g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 0.5g |
$987.0 | 2023-09-18 | ||
Enamine | EN300-1881532-2.5g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 2.5g |
$2014.0 | 2023-09-18 | ||
Enamine | EN300-1881532-1g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 1g |
$1029.0 | 2023-09-18 | ||
Enamine | EN300-1881532-5g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 5g |
$2981.0 | 2023-09-18 | ||
Enamine | EN300-1881532-0.05g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 0.05g |
$864.0 | 2023-09-18 | ||
Enamine | EN300-1881532-10.0g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 10g |
$4421.0 | 2023-06-02 | ||
Enamine | EN300-1881532-1.0g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 1g |
$1029.0 | 2023-06-02 | ||
Enamine | EN300-1881532-0.25g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 0.25g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1881532-5.0g |
tert-butyl N-{5-[1-hydroxy-2-(methylamino)ethyl]-2-methylphenyl}carbamate |
1890166-83-2 | 5g |
$2981.0 | 2023-06-02 |
tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
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Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
Additional information on tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate
tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate: A Comprehensive Overview
The compound with CAS No. 1890166-83-2, commonly referred to as tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a substituted phenyl ring. The presence of these functional groups makes it a versatile compound with diverse reactivity and applicability.
Recent studies have highlighted the importance of tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate in the field of medicinal chemistry. Researchers have explored its potential as a precursor for the synthesis of bioactive compounds, particularly in the development of new drug candidates. The hydroxyl and methylamino groups on the phenyl ring contribute to its ability to form hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and receptors.
The synthesis of this compound involves a multi-step process, typically starting from readily available starting materials. One common approach involves the reaction of a substituted aniline derivative with tert-butyl chloroformate in the presence of a base. This reaction sequence ensures the formation of the desired carbamate structure while maintaining the integrity of the aromatic ring substituents. The optimization of reaction conditions has been a focus of recent research, with studies demonstrating improved yields and selectivity through the use of specific catalysts and solvents.
In terms of applications, tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate has shown promise in the development of agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation has led to its consideration as a potential herbicide or plant growth regulator. Field trials have indicated that this compound exhibits selective activity against certain weeds without adversely affecting crop plants, making it an attractive candidate for sustainable agricultural practices.
Moreover, this compound has been investigated for its role in materials science. The tert-butyl group imparts steric bulk, which can influence the physical properties of polymers or coatings when incorporated into their structures. Recent research has explored its use as a building block for advanced materials with tailored mechanical and thermal properties.
From an environmental perspective, understanding the fate and transport of tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial communities playing a key role in its transformation. These findings are essential for developing strategies to mitigate any adverse environmental effects associated with its use.
In conclusion, tert-butyl N-{5-1-hydroxy-2-(methylamino)ethyl-2-methylphenyl}carbamate (CAS No. 1890166-83-2) is a multifaceted compound with applications spanning medicinal chemistry, agriculture, and materials science. Its unique structure and functional groups make it a valuable tool for researchers seeking to develop innovative solutions across these fields. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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